N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide
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Overview
Description
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide is a synthetic organic compound characterized by the presence of a cyanocyclopropyl group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide typically involves the following steps:
Formation of the Cyanocyclopropyl Intermediate: The initial step involves the preparation of the cyanocyclopropyl intermediate. This can be achieved through the reaction of cyclopropylamine with cyanogen bromide under basic conditions.
Coupling with Difluorophenyl Propanoic Acid: The next step involves the coupling of the cyanocyclopropyl intermediate with 2,4-difluorophenyl propanoic acid. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The final step is the amidation reaction, where the coupled product is treated with an amine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl moiety is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the original compound.
Substitution Products: Compounds with substituted functional groups replacing the cyano or difluorophenyl groups.
Scientific Research Applications
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a bioactive molecule.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide is unique due to its specific combination of a cyanocyclopropyl group and a difluorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-10-3-1-9(11(15)7-10)2-4-12(18)17-13(8-16)5-6-13/h1,3,7H,2,4-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZPHHCWTKBEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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